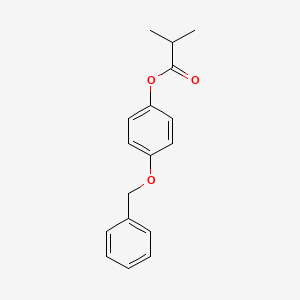![molecular formula C21H22N2O6S B4154622 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide](/img/structure/B4154622.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide
Übersicht
Beschreibung
Reagents: Diethylamine, sulfonyl chloride
Conditions: Basic medium, room temperature
Reaction: Nucleophilic substitution to attach the sulfonamide group
Step 3: Final Coupling
Reagents: Methoxyphenyl derivative, coupling agent
Conditions: Mild heating, inert atmosphere
Reaction: Coupling reaction to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Chromene Core
Reagents: Salicylaldehyde, ethyl acetoacetate
Conditions: Acidic or basic catalyst, reflux
Reaction: Condensation reaction to form the chromene ring
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chromene core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxyacetamide
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide stands out due to its unique combination of a chromene core and a sulfonamide group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-23(5-2)30(26,27)15-10-11-19(28-3)17(13-15)22-20(24)16-12-14-8-6-7-9-18(14)29-21(16)25/h6-13H,4-5H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHPQCVUHDLFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4154555.png)
![4-(2,4-dichlorophenoxy)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B4154576.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4154584.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B4154589.png)
![N-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)carbonothioyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4154591.png)
![3,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B4154600.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4154607.png)
![ethyl 4-(3-nitrophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4154615.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4154635.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4154637.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4154657.png)
![N-(2,3-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4154662.png)
![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B4154670.png)
